Product packaging for 2-Nitro-4-fluoro-phenylazide(Cat. No.:)

2-Nitro-4-fluoro-phenylazide

Cat. No.: B1639185
M. Wt: 182.11 g/mol
InChI Key: SAOVIQZNBOQWPM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aryl Azide (B81097) Chemistry

Substituted aryl azides are a class of organic compounds characterized by an azide functional group (–N₃) attached to an aromatic ring that bears other substituents. These molecules are known for their versatile reactivity, primarily driven by the electron-donating or-withdrawing nature of the substituents on the phenyl ring. The azide group itself imparts unique chemical properties, making these compounds valuable precursors and reagents in a wide array of chemical transformations. nih.gov

The chemistry of aryl azides is rich and diverse, encompassing reactions such as 1,3-dipolar cycloadditions, Staudinger reactions, and the generation of highly reactive nitrene intermediates upon thermal or photochemical activation. researchgate.net The substituents on the aromatic ring, such as nitro (–NO₂) and fluoro (–F) groups in the case of 2-Nitro-4-fluoro-phenylazide, play a crucial role in modulating the reactivity of both the azide moiety and the aromatic ring itself. For instance, electron-withdrawing groups like the nitro group can influence the electrophilicity of the aromatic ring and the stability of reaction intermediates. uni-muenchen.de

Rationale for Research Focus on this compound

The specific combination of nitro and fluoro substituents on the phenyl azide scaffold is the primary driver for the research interest in this compound. This unique substitution pattern makes it a particularly useful tool in several areas of chemical biology and materials science.

The principal application of this compound is as a photoaffinity labeling reagent. nih.govsci-hub.senih.gov Upon exposure to ultraviolet (UV) light, the azide group undergoes photolysis to generate a highly reactive nitrene intermediate. This nitrene can then form covalent bonds by inserting into C-H and N-H bonds of nearby molecules, such as proteins or other biomolecules. nih.gov The nitro group enhances the photoreactivity of the azide, while the fluorine atom can serve as a useful probe for NMR studies or modulate the compound's electronic properties.

Furthermore, this compound is employed in bioconjugation and the immobilization of biomolecules onto surfaces. nih.gov Its ability to form stable covalent linkages under specific conditions makes it an effective crosslinking agent. The compound's utility also extends to synthetic organic chemistry, where it participates in cycloaddition reactions , particularly with alkynes, to form substituted triazoles, which are important heterocyclic motifs in medicinal chemistry. lookchem.comresearchgate.net

Historical Development of Aryl Azide Studies Relevant to the Compound

The study of aryl azides dates back to the 19th century, with the first synthesis of phenyl azide by Peter Griess in 1864. uni-muenchen.denih.gov A significant milestone was the discovery of the Curtius rearrangement of acyl azides in 1890, which spurred further interest in the chemistry of organic azides. uni-muenchen.de

Early research focused on understanding the fundamental reactivity of the azide group and the effects of aromatic substitution. The development of photoaffinity labeling in the mid-20th century provided a new and powerful application for aryl azides. The introduction of nitro-substituted phenyl azides, such as this compound, was a logical progression, as the nitro group was known to influence the photochemical properties of aromatic compounds.

The systematic study of fluorinated organic compounds also gained momentum throughout the 20th century, driven by their unique properties and applications in various fields, including pharmaceuticals and materials science. The synthesis and investigation of aryl azides bearing both nitro and fluoro substituents, therefore, represent a convergence of these historical research trajectories, leading to the development of highly specialized reagents like this compound for advanced applications in chemical biology and beyond.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₃FN₄O₂ nih.gov
Molecular Weight 182.11 g/mol nih.gov
Appearance Pale yellow oily liquid or orange needles
CAS Number 28166-06-5 nih.gov
IUPAC Name 1-azido-4-fluoro-2-nitrobenzene nih.gov

Research Findings on this compound

Research AreaKey FindingsReferences
Photoaffinity Labeling Used to identify binding components of the parathyroid hormone receptor in rat osteosarcoma cells. nih.gov
Employed in the synthesis of a photoaffinity label for the peptide binding site of prolyl 4-hydroxylase. nih.gov
Utilized to create a photoreactive derivative of a bovine parathyroid hormone analogue. nih.gov
Bioconjugation Enables the immobilization of proteins like horseradish peroxidase and glucose oxidase onto various polymer surfaces under UV light. nih.gov
Cycloaddition Reactions Reacts with diethyl oxalacetate (B90230) sodium salt to form 1-(2-Nitro-4-fluoro-phenyl)-4,5-di-ethoxycarbonyl-1H-1,2,3-triazole. lookchem.com
Serves as a precursor for the synthesis of new 1,2,3-triazolo[1,5-a]quinoxalines. lookchem.com
Synthesis Can be synthesized from the corresponding aniline (B41778) (2-fluoro-4-nitroaniline) via diazotization followed by reaction with an azide salt. uni-muenchen.deossila.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FN4O2 B1639185 2-Nitro-4-fluoro-phenylazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3FN4O2

Molecular Weight

182.11 g/mol

IUPAC Name

1-azido-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C6H3FN4O2/c7-4-1-2-5(9-10-8)6(3-4)11(12)13/h1-3H

InChI Key

SAOVIQZNBOQWPM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N=[N+]=[N-]

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitro 4 Fluoro Phenylazide

Classical Preparation from Anilines via Diazonium Salts

The most traditional and widely employed method for the synthesis of 2-Nitro-4-fluoro-phenylazide begins with the corresponding primary aromatic amine, 2-nitro-4-fluoroaniline. The process is a two-step sequence involving the initial formation of a diazonium salt, which is then converted to the azide (B81097) by treatment with an azide salt.

A particularly effective variation of this method involves a one-pot synthesis where the aromatic amine is treated with sodium nitrite (B80452) and p-toluenesulfonic acid (p-TsOH) in water, followed by the addition of sodium azide. This approach avoids the isolation of the potentially unstable diazonium salt and often provides clean products in high yields.

Table 1: Classical Synthesis of this compound
StepPrecursorReagentsSolventTemperatureTimeYield
Diazotization/Azidation (One-Pot)2-Nitro-4-fluoroaniline1. NaNO₂, p-TsOH2. NaN₃Water / Acetonitrile0–5 °C then RT1–2 hoursHigh

Mechanistic Considerations of Diazotization and Azidation

Diazotization: The mechanism of diazotization commences with the reaction between sodium nitrite and a strong acid to generate nitrous acid (HNO₂). In the acidic medium, nitrous acid is protonated, and subsequent loss of a water molecule yields the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the primary amine (2-nitro-4-fluoroaniline) then performs a nucleophilic attack on the nitrosonium ion. This is followed by a series of deprotonation and proton transfer steps, leading to the formation of an N-nitrosamine intermediate. Tautomerization of the N-nitrosamine, followed by protonation and the elimination of a water molecule, results in the formation of the resonance-stabilized aryldiazonium ion (Ar-N≡N⁺).

Azidation: The conversion of the aryldiazonium salt to the aryl azide proceeds via nucleophilic attack by the azide ion (N₃⁻) on the terminal nitrogen of the diazonium cation. Computational and experimental studies support a stepwise mechanism. The azide ion adds to the diazonium ion to form a transient, acyclic arylpentazene intermediate. This intermediate is unstable and rapidly decomposes, losing a molecule of dinitrogen (N₂) to furnish the stable this compound.

Optimization of Reaction Conditions for Halogenated and Nitrated Precursors

The precursor, 2-nitro-4-fluoroaniline, is considered a weakly basic amine. The presence of two strong electron-withdrawing groups—the nitro (NO₂) group and the fluorine (F) atom—significantly reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.

This reduced basicity presents a challenge for diazotization. The reactive species is the free amine, not its protonated ammonium (B1175870) salt. In standard mineral acid concentrations, a significant portion of the weakly basic amine may exist in its unreactive protonated form. To ensure a successful reaction, conditions must be optimized. A common strategy is to use a higher concentration of strong acid. This shifts the equilibrium towards the formation of a sufficient concentration of the active nitrosating agent (the nitrosonium ion) to react with the small amount of free amine present. Alternatively, using reagents like p-toluenesulfonic acid in a one-pot procedure has proven effective for the diazotization of a wide range of arylamines, including those with electron-withdrawing substituents. Temperature control remains critical; the reaction must be kept cold (typically 0–5 °C) to prevent the premature decomposition of the diazonium salt.

Alternative Routes to Aryl Azides Applicable to this compound

Beyond the classical aniline-based route, aryl azides can be synthesized from aryl halides. For this compound, a suitable precursor is a dihalogenated nitrobenzene (B124822), such as 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene. In these substrates, the halogen atom para to the powerful electron-withdrawing nitro group is highly activated towards nucleophilic aromatic substitution (SₙAr). The azide ion can act as a nucleophile, displacing the activated halide. Due to the high degree of activation, this reaction can often proceed without a metal catalyst, although metal-catalyzed methods are crucial for less activated aryl halides.

From Aryl Halides via Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the C-N₃ bond, particularly when SₙAr is inefficient. Copper and palladium are the most common metals employed for this transformation.

Copper-catalyzed azidation, often referred to as a type of Ullmann condensation or Buchwald-Hartwig amination, is a well-established method for the synthesis of aryl azides from aryl halides. The reaction typically employs a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of a ligand and a base. Sodium azide serves as the azide source. The ligand, often a diamine like N,N'-dimethylethylenediamine (DMEDA) or an amino acid like L-proline, is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Table 2: Representative Conditions for Copper-Catalyzed Azidation
PrecursorCatalyst SystemAzide SourceSolventTemperature
1-Chloro-4-fluoro-2-nitrobenzeneCuI (5-10 mol%), L-Proline (10-20 mol%)NaN₃DMSO80–120 °C
1-Chloro-4-fluoro-2-nitrobenzeneCuI (5-10 mol%), DMEDA (10-20 mol%)NaN₃DMF80–120 °C

Palladium-catalyzed C-N cross-coupling reactions are among the most robust methods for forming aryl-nitrogen bonds. While more commonly associated with amine and amide couplings (Buchwald-Hartwig amination), these systems can also be adapted for azidation. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the azide and subsequent reductive elimination to yield the aryl azide and regenerate the Pd(0) catalyst. These reactions require a sophisticated ligand, typically a bulky, electron-rich phosphine (B1218219), to promote the key steps of the catalytic cycle. A base is also required to facilitate the reaction.

Table 3: Representative Conditions for Palladium-Catalyzed Azidation
PrecursorCatalyst SystemAzide SourceSolventTemperature
1-Chloro-4-fluoro-2-nitrobenzenePd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), Base (e.g., Cs₂CO₃)NaN₃Toluene (B28343) or Dioxane80–110 °C
1-Chloro-4-fluoro-2-nitrobenzenePd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), Base (e.g., K₃PO₄)NaN₃Toluene or Dioxane80–110 °C

From Nitroso Compounds

The conversion of aromatic nitroso compounds to aryl azides represents a potential, though less commonly documented, synthetic route. This transformation can be achieved by the reaction of an aromatic nitroso compound with hydrazoic acid. The general mechanism involves the nucleophilic attack of the azide ion on the nitroso group, followed by dehydration to yield the corresponding aryl azide.

For the specific synthesis of this compound, this would theoretically involve the reaction of 2-nitro-4-fluoro-nitrosobenzene with hydrazoic acid. However, detailed research findings or specific procedural data for this particular conversion are not extensively reported in the available scientific literature. The general reaction scheme is as follows:

General Reaction Scheme: Ar-N=O + HN3 → Ar-N3 + H2O

While this method is chemically plausible, its practical application for the synthesis of this compound would require further investigation to optimize reaction conditions and yields.

From Aromatic Nitro Compounds

A more prevalent and well-documented approach for the synthesis of this compound involves starting from aromatic nitro compounds. Two primary strategies are employed: nucleophilic aromatic substitution (SNAr) and the diazotization of an amino group derived from a nitro precursor.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of a di- or poly-halogenated nitrobenzene with an azide source, typically sodium azide. The fluorine atom, being a good leaving group in SNAr reactions, especially when activated by an ortho or para nitro group, can be displaced by the azide nucleophile. masterorganicchemistry.com For the synthesis of this compound, a suitable starting material would be 1,4-difluoro-2-nitrobenzene. The reaction proceeds by the attack of the azide ion at the carbon atom bearing a fluorine atom, leading to the formation of a Meisenheimer complex, which then eliminates a fluoride (B91410) ion to give the product. masterorganicchemistry.com

Research has shown that in polyfluorosubstituted nitrobenzenes, the substitution with an azide nucleophile occurs preferentially at the positions para and ortho to the nitro group. ruc.dk In the case of 1,4-difluoro-2-nitrobenzene, the fluorine at the 4-position is para to the nitro group, making it susceptible to nucleophilic attack.

Starting MaterialReagentProductReference
1,4-Difluoro-2-nitrobenzeneSodium Azide (NaN3)This compound ruc.dk

Diazotization of 2-Nitro-4-fluoroaniline

A widely used and versatile method for the preparation of aryl azides is the diazotization of the corresponding primary aromatic amine, followed by treatment with sodium azide. organic-chemistry.org In this pathway, the starting material is 2-nitro-4-fluoroaniline. This precursor can be synthesized from 3,4-difluoronitrobenzene (B149031) via a nucleophilic aromatic substitution reaction with ammonia. google.com

The synthesis of this compound from 2-nitro-4-fluoroaniline involves two main steps:

Diazotization: The amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt (2-nitro-4-fluorobenzenediazonium salt). organic-chemistry.org

Azidation: The resulting diazonium salt solution is then reacted with sodium azide. The azide ion displaces the dinitrogen molecule, which is an excellent leaving group, to form the final product, this compound. organic-chemistry.org

This method is generally high-yielding and can be performed as a one-pot synthesis. organic-chemistry.org

PrecursorReagentsIntermediateFinal ProductReference
2-Nitro-4-fluoroaniline1. NaNO2, HCl (0-5 °C)2-Nitro-4-fluorobenzenediazonium chlorideThis compound organic-chemistry.orggoogle.com
2. NaN3

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds to reduce environmental impact and improve safety. For the synthesis of this compound, several green chemistry approaches can be considered.

Aqueous Media Protocols

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The use of water as a solvent is a key aspect of green chemistry. For the synthesis of aryl azides, including this compound, aqueous protocols have been developed.

One such method involves the use of arenediazonium tosylates, which are more stable than their chloride or sulfate (B86663) counterparts. These can be reacted with sodium azide in water at room temperature to produce aryl azides in high yields and purity, often without the need for further purification. This approach is directly applicable to the synthesis of this compound from 2-nitro-4-fluoroaniline.

ReactionSolventAdvantagesReference
Diazotization-azidationWaterAvoids organic solvents, milder reaction conditions, often cleaner products. organic-chemistry.org

Additionally, microwave-assisted nucleophilic substitution reactions for the synthesis of azides have been successfully carried out in an aqueous medium, further enhancing the green credentials of the synthesis.

Catalyst Reuse and Recyclability

While the diazotization route to aryl azides is typically a stoichiometric process, the SNAr pathway from aryl halides can be catalyzed. The development of reusable catalysts is a cornerstone of green chemistry. For the synthesis of aryl azides from aryl halides, copper-based catalysts have been employed.

Recent research has focused on developing heterogeneous catalysts that can be easily recovered and reused. For instance, a Cu₂O–CuO–Cu–C nanocomposite has been reported as a highly efficient and recyclable catalyst for the cross-coupling of sodium azide with various aryl iodides and bromides under ligand- and base-free conditions. While not specifically demonstrated for this compound, this technology could potentially be adapted for its synthesis from a suitable halogenated precursor, such as 4-bromo-2-nitrofluorobenzene, offering a greener alternative with catalyst recycling.

Catalyst SystemReactionRecyclabilityPotential Application
Cu₂O–CuO–Cu–C nanocompositeAryl halide + NaN₃Recoverable and reusableSynthesis of this compound from a halo-precursor

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. The synthesis of aryl azides, including nitrophenyl and fluorophenyl azides, has been shown to be significantly enhanced by microwave irradiation.

For the synthesis of this compound via the SNAr pathway from 1,4-difluoro-2-nitrobenzene, microwave heating can dramatically reduce the reaction time from hours to minutes. Similarly, the diazotization-azidation sequence can also be expedited with microwave assistance.

Synthetic MethodConventional TimeMicrowave-Assisted TimeAdvantagesReference
SNAr of halo-nitrobenzenesSeveral hoursMinutesReduced reaction time, increased efficiency, lower energy consumption. researchgate.net

The use of microwave technology not only improves the efficiency of the synthesis but also aligns with the green chemistry principle of minimizing energy requirements.

Reactivity Profiles and Reaction Mechanisms of 2 Nitro 4 Fluoro Phenylazide

Electronic Effects of Nitro and Fluoro Substituents on Azide (B81097) Reactivity

The presence of the nitro and fluoro substituents on the phenyl ring dramatically alters the electron density distribution within the 2-nitro-4-fluoro-phenylazide molecule, which in turn governs the reactivity of the azide moiety.

Inductive and Resonance Contributions

The nitro group is a powerful electron-withdrawing group that acts through both a strong inductive (-I) and a strong resonance (-M or -R) effect. nih.gov The nitrogen atom of the nitro group is highly electron-deficient due to the presence of two electronegative oxygen atoms. This leads to a significant withdrawal of electron density from the phenyl ring through both the sigma and pi systems. The resonance delocalization of the pi electrons extends into the nitro group, further depleting the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.

In this compound, these effects are combined. The ortho-nitro group exerts a strong -I and -R effect, while the para-fluoro group contributes a strong -I and a weaker +R effect. The cumulative effect of these substituents is a significant decrease in the electron density of the phenyl ring, making it electron-deficient.

SubstituentInductive EffectResonance EffectOverall Electronic Effect
Nitro (-NO₂)Strongly withdrawing (-I)Strongly withdrawing (-R)Strongly electron-withdrawing
Fluoro (-F)Strongly withdrawing (-I)Weakly donating (+R)Predominantly electron-withdrawing

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. researchgate.net For the nitro group, the σp value is +0.78, and for the fluoro group, the σp value is +0.06, indicating their electron-withdrawing nature (a positive value signifies an electron-withdrawing effect). pitt.edu While these values are for the para position, they illustrate the general electron-withdrawing strength of these groups.

Influence on Electrophilicity and Nucleophilicity of the Azido (B1232118) Group

The azido group itself is known to have an inductive electron-withdrawing effect. uni-muenchen.de The presence of the strongly electron-withdrawing nitro and fluoro substituents further enhances the electrophilic character of the this compound molecule. This increased electrophilicity is primarily centered on the terminal nitrogen atom (Nγ) of the azide group. The electron-deficient nature of the aromatic ring pulls electron density away from the azide moiety, making the terminal nitrogen more susceptible to nucleophilic attack.

Conversely, the nucleophilicity of the azide group is diminished. The electron-withdrawing substituents reduce the availability of the lone pair of electrons on the inner nitrogen atom (Nα), making it a weaker nucleophile. This modulation of the electrophilicity and nucleophilicity of the azido group is a key determinant of its reactivity in various chemical transformations.

Fundamental Reactivity Patterns of Aryl Azides

Aryl azides, including this compound, exhibit a range of characteristic reactions. The electron-deficient nature of this particular azide influences the rates and mechanisms of these transformations.

Reactions with Phosphines (Staudinger Reaction)

The Staudinger reaction is a classic transformation of organic azides involving their reaction with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgorganicchemistrytutor.com This reaction proceeds through a nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.org

The rate of the Staudinger reaction is highly sensitive to the electronic nature of the substituents on the aryl azide. Electron-withdrawing groups on the phenyl ring accelerate the reaction by increasing the electrophilicity of the terminal nitrogen atom, making it more susceptible to attack by the nucleophilic phosphine. uni-muenchen.de Therefore, this compound is expected to be highly reactive in the Staudinger reaction.

Reactant 1Reactant 2ProductKey Features
This compoundTriphenylphosphine (PPh₃)N-(2-nitro-4-fluorophenyl)-P,P,P-triphenylphosphazeneFormation of an iminophosphorane; accelerated by electron-withdrawing groups.

Reactions with Carbonyl Compounds (Aza-Wittig Reaction)

The iminophosphorane formed from the Staudinger reaction can undergo a subsequent transformation known as the aza-Wittig reaction. chem-station.comwikipedia.org In this reaction, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or a ketone, to form an imine and triphenylphosphine oxide. chem-station.com

The mechanism of the aza-Wittig reaction is analogous to the Wittig reaction. The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbon of the carbonyl group, leading to the formation of a betaine-like intermediate. This intermediate then collapses through a four-membered cyclic transition state (an oxazaphosphetane) to yield the imine and triphenylphosphine oxide. mdpi.com

The aza-Wittig reaction is a powerful tool for the synthesis of C=N double bonds and is widely used in the preparation of various nitrogen-containing heterocyclic compounds through intramolecular versions of the reaction. nih.gov The iminophosphorane derived from this compound can be expected to readily participate in aza-Wittig reactions with a variety of carbonyl compounds.

Reactant 1Reactant 2ProductKey Features
N-(2-nitro-4-fluorophenyl)-P,P,P-triphenylphosphazeneAldehyde (R-CHO) or Ketone (R₂C=O)Imine (R-CH=N-Ar or R₂C=N-Ar) and Triphenylphosphine oxideFormation of a C=N double bond; versatile synthetic method.

Radical Reactions Involving this compound

While the ionic reactions of aryl azides are well-documented, their involvement in radical reactions is less common but significant under certain conditions. The nitro group in this compound can particularly influence its radical chemistry.

Nitroaromatic compounds are known to participate in radical reactions, often initiated by photolysis or thermolysis. rsc.org The nitro group can act as a radical initiator or participate in single-electron transfer processes. nih.gov For instance, the photolysis of nitrophenyl azides can lead to the formation of nitrene intermediates, which are highly reactive species that can undergo a variety of subsequent reactions, including hydrogen abstraction and insertion into C-H bonds, which can be considered radical-type processes.

Generation and Trapping of Radical Intermediates

The primary reactive species generated from this compound is the corresponding 2-nitro-4-fluorophenylnitrene. This intermediate is typically formed by the extrusion of a molecule of nitrogen (N₂) upon photolysis or thermolysis.

Photochemical Generation: Laser flash photolysis (LFP) is a principal technique for studying the generation and fate of transient species like aryl nitrenes. Upon irradiation with ultraviolet light, typically around 266 nm, aryl azides undergo rapid decomposition. Studies on analogous compounds, such as 4-fluorophenyl azide, have shown that photolysis leads to the formation of a singlet nitrene intermediate. This species is characterized by transient absorption spectroscopy, often revealing sharp absorption bands in the 300–365 nm range. The singlet nitrene is a high-energy species that can undergo several rapid subsequent reactions, including intersystem crossing (ISC) to the more stable triplet ground state or intramolecular rearrangement.

For this compound, the expected primary photoproduct is the singlet 2-nitro-4-fluorophenylnitrene. The decay of this intermediate is governed by the rates of two competing processes: intersystem crossing to the triplet nitrene and rearrangement to a benzazirine, a strained three-membered ring. The presence of the ortho-nitro group is known to significantly influence the thermolysis rate of phenyl azides, suggesting it can also impact the fate of the photochemically generated nitrene. datapdf.com

Thermal Generation: Thermal decomposition provides an alternative route to generate the nitrene intermediate. Phenyl azides bearing α,β-unsaturated ortho-substituents, such as a nitro group, undergo thermolysis at significantly lower temperatures (50-110 °C) compared to unsubstituted phenyl azide (140-180 °C). datapdf.com This accelerated rate is attributed to the participation of the ortho-substituent in a concerted mechanism that stabilizes the transition state of N₂ extrusion. datapdf.com Therefore, this compound is expected to decompose readily upon heating to yield the nitrene intermediate.

Trapping of Intermediates: Due to their high reactivity and short lifetimes, radical intermediates and nitrenes are often studied through trapping experiments. These experiments involve reacting the transient species with a trapping agent to form a stable, characterizable product.

Spin Trapping: This is a common method for detecting short-lived radicals. It involves the rapid addition of the radical to a "spin trap" molecule, such as a nitrone or a nitroso compound. This reaction forms a persistent nitroxide radical, which is stable enough to be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.

Cross-Coupling: Persistent radicals, like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), can be used to intercept and trap transient radicals through radical-radical cross-coupling, forming stable adducts that can be analyzed by mass spectrometry.

Intramolecular Trapping: In molecules with appropriate functionality, the generated radical or nitrene can be trapped by another part of the same molecule. As discussed in the following section, the ortho-nitro group in 2-nitro-4-fluorophenylnitrene can act as an internal trap, leading to cyclization.

The table below summarizes the key methods for generating and detecting the reactive intermediates from aryl azides.

Method Description Intermediate Generated Detection/Trapping Technique
Photolysis Irradiation with UV light (e.g., 266 nm laser) to induce N₂ extrusion.Singlet Aryl NitreneTransient Absorption Spectroscopy, Product Analysis after trapping.
Thermolysis Heating the compound to induce N₂ extrusion. Rate is enhanced by ortho-substituents.Aryl NitreneProduct Analysis, Calorimetric techniques (DSC/TGA).
Radical Trapping Reaction of the transient intermediate with a trapping agent.Stable AdductsEPR Spectroscopy (Spin Trapping), Mass Spectrometry, NMR.

Radical Cascade Reactions for Heterocycle Construction

The highly reactive nitrene generated from this compound can initiate a cascade of reactions, particularly intramolecular cyclizations, to construct new heterocyclic rings. The substitution pattern of this specific azide, with a nitro group positioned ortho to the azide, provides a powerful driving force for such cyclizations.

Research on the thermolysis of ortho-nitrophenyl azide has shown that it undergoes a facile intramolecular cyclization. This is not a simple C-H insertion reaction but rather a complex process involving the participation of the nitro group. The reaction proceeds through a concerted mechanism where the nitrene intermediate is effectively trapped by the adjacent nitro group, leading to the formation of benzofuroxan (B160326) (also known as benzo[c] researchgate.netnih.govnih.govoxadiazole 1-oxide). This transformation is a classic example of using the decomposition of an azide to build a heterocyclic system.

The proposed mechanism involves the attack of the electron-deficient nitrene onto one of the oxygen atoms of the nitro group. This is followed by ring closure and rearrangement to yield the stable benzofuroxan ring system. The reaction is highly efficient due to the proximity of the reacting groups.

While specific studies detailing a multi-step radical cascade for this compound are not extensively documented, the initial and most significant reaction is this intramolecular cyclization. The presence of the fluorine atom at the 4-position is expected to influence the electronic properties of the aromatic ring and the nitrene intermediate, potentially affecting the rate and efficiency of the cyclization, but not changing the fundamental reaction pathway.

This type of reaction, where decomposition of an azide leads to intramolecular cyclization, is a cornerstone of synthetic strategies for creating nitrogen-containing heterocycles. For instance, ortho-azidobenzaldehydes can be thermolyzed to form quinazolines, and other appropriately substituted aryl azides can be used to synthesize a variety of fused heterocyclic systems like phenazines. researchgate.net

The table below outlines the expected primary cyclization product from the thermolysis of this compound based on the known reactivity of related compounds.

Starting Material Conditions Intermediate Primary Heterocyclic Product Reaction Type
This compoundThermolysis (Heating)2-Nitro-4-fluorophenylnitrene5-FluorobenzofuroxanIntramolecular Cyclization

Photochemistry and Photoreactivity of 2 Nitro 4 Fluoro Phenylazide

Photolytic Generation of Reactive Intermediates

The photolysis of aryl azides is known to proceed via the extrusion of molecular nitrogen (N₂) upon absorption of ultraviolet light, leading to the formation of a highly reactive aryl nitrene intermediate. This process typically originates from the electronically excited singlet state of the azide (B81097).

Formation of Singlet Nitrene from 2-Nitro-4-fluoro-phenylazide

Upon photolysis, aryl azides generate the corresponding singlet nitrene as the primary reactive intermediate. acs.org This species is characterized by an open-shell electronic structure. researchgate.net For this compound, this initial step would produce singlet 2-nitro-4-fluoro-phenylnitrene. However, specific studies detailing the direct observation, lifetime, or spectroscopic characteristics of this specific singlet nitrene could not be located in the reviewed literature. Laser flash photolysis studies on simpler fluorophenyl azides have successfully characterized the transient absorption spectra of the corresponding singlet nitrenes, which typically show sharp absorption bands in the 300-365 nm range. nih.govresearchgate.net

Intersystem Crossing to Triplet Nitrene and its Dynamics

The initially formed singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet ground state. acs.org The rate of this process (k_ISC_) is influenced by the substituents on the aromatic ring. For instance, studies on perfluorophenyl azides functionalized with a nitro group suggest that the nitro substituent may accelerate the rate of intersystem crossing. sci-hub.se At ambient temperatures in the liquid phase, rearrangement reactions of the singlet nitrene often compete with or dominate over intersystem crossing. acs.orgresearchgate.net However, at very low temperatures (< 180 K), ISC can become the predominant pathway. researchgate.net Specific kinetic data, such as the rate constant for intersystem crossing for 2-nitro-4-fluoro-phenylnitrene, are not documented in the available scientific literature.

Photorearrangement Pathways

Singlet aryl nitrenes are known to undergo rapid intramolecular rearrangement reactions, which are often the main chemical pathways at room temperature.

Intramolecular Ring Expansion Reactions (e.g., to Azepines, Ketenimines)

A characteristic reaction of singlet phenylnitrenes is ring expansion to form highly strained, seven-membered ring ketenimines (specifically, 1-aza-1,2,4,6-cycloheptatetraenes), often proceeding through a benzazirine intermediate. acs.org These ketenimines are electrophilic and can be trapped by nucleophiles or undergo polymerization. sci-hub.se While this is a general and well-documented pathway for the parent phenylnitrene and many of its derivatives, specific research confirming the formation and characterization of azepine or ketenimine structures from the photolysis of this compound is absent from the reviewed literature.

Influence of Nitro and Fluoro Groups on Rearrangement Products

Substituents on the aromatic ring significantly influence the reactivity of the singlet nitrene and the distribution of products.

Fluoro Group: The position of fluorine atoms can affect the barrier to cyclization and rearrangement. Studies on various fluorophenylnitrenes have shown that ortho-fluorine substituents, in particular, have a pronounced effect on the cyclization barrier. nih.govresearchgate.net A 4-fluoro substituent, as present in the target molecule, was found to have a minimal effect on the barrier to cyclization compared to the parent phenylnitrene. nih.govresearchgate.net

Nitro Group: The electron-withdrawing nature of the nitro group is expected to influence the electronic structure and reactivity of the nitrene intermediate. As mentioned, it has been suggested to enhance intersystem crossing rates. sci-hub.se The presence of an ortho-nitro group can also introduce alternative reaction pathways, although this has not been specifically documented for the 2-nitro-4-fluoro derivative.

A detailed analysis of the combined influence of the 2-nitro and 4-fluoro groups on the specific rearrangement products of this compound has not been found in the scientific literature.

Wavelength Dependence and Quantum Yields of Photochemical Transformations

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific process per photon absorbed. This value can be dependent on the excitation wavelength. rsc.org Studies on various fluorinated organic compounds have shown that quantum yields can vary significantly with the wavelength of UV light used for photolysis. nih.gov

Despite the importance of these parameters for understanding photoreactivity, a search of the scientific literature did not yield any published data on the quantum yields or the wavelength dependence of the photochemical transformations of this compound.

Time-Resolved Spectroscopic Studies of Transient Intermediates

The photochemistry of aryl azides is characterized by the formation of highly reactive, short-lived intermediates, primarily nitrenes in their singlet and triplet spin states. Time-resolved spectroscopic techniques, such as laser flash photolysis, are indispensable for the direct observation and characterization of these transient species. While specific time-resolved studies on this compound are not extensively documented, a comprehensive understanding of its transient intermediates can be constructed by examining studies on structurally related nitrophenyl and fluorophenyl azides.

Upon photoexcitation, this compound is expected to rapidly extrude molecular nitrogen to form the corresponding singlet nitrene, 2-nitro-4-fluorophenylnitrene, as the primary transient intermediate. The subsequent reactivity of this singlet nitrene is largely dictated by the electronic and steric influences of its substituents.

Studies on various fluorinated phenyl azides have successfully characterized the corresponding singlet nitrenes using transient absorption spectroscopy. nih.govfigshare.comresearchgate.net These singlet nitrenes typically exhibit sharp absorption bands in the near-UV region. For instance, laser flash photolysis of 4-fluorophenyl azide produces the singlet 4-fluorophenylnitrene, which has a characteristic absorption maximum (λmax) at 355 nm. The lifetimes of these singlet nitrenes are generally in the nanosecond timescale in inert solvents, governed by the rates of intersystem crossing (ISC) to the more stable triplet ground state and, in some cases, ring expansion. nih.govacs.org

However, the presence of an ortho-nitro group, as in this compound, is known to dramatically alter the fate of the initially formed singlet nitrene. Research on ortho-nitrophenyl azide has shown that the singlet nitrene undergoes an extremely rapid intramolecular cyclization to form benzofuroxan (B160326). researchgate.net This process is exceptionally fast, with the lifetime of the singlet 2-nitrophenylnitrene being measured at a mere 8.3 picoseconds. researchgate.net This indicates a ring-closure reaction rate constant on the order of 1.2 x 10¹¹ s⁻¹. researchgate.net This rapid cyclization is a much more favorable pathway than intersystem crossing to the triplet state or other potential bimolecular reactions.

Therefore, for this compound, the primary observable transient would be the singlet 2-nitro-4-fluorophenylnitrene, though its detection would require ultrafast spectroscopic techniques with picosecond or even femtosecond resolution due to its expected short lifetime.

Interactive Data Table: Spectroscopic Data of Related Singlet Phenylnitrenes

Precursor AzideSinglet Nitrene Intermediateλmax (nm)Lifetime (τ)
4-Fluorophenyl azide4-Fluorophenylnitrene355~1 ns
2-Nitrophenyl azide2-NitrophenylnitreneNot Reported8.3 ps
Phenyl azidePhenylnitrene~350~1 ns

While the singlet nitrene is short-lived, especially with an ortho-nitro substituent, the corresponding triplet nitrene is generally more stable and can be observed on longer timescales in the absence of rapid intramolecular quenching pathways. acs.org Triplet arylnitrenes are typically characterized by broader absorption bands in the UV-Vis region. The decay of triplet nitrenes often follows second-order kinetics due to dimerization, leading to the formation of azo compounds, with typical rate constants in the range of 10⁹ M⁻¹s⁻¹. acs.orgrsc.org However, due to the rapid and efficient cyclization of the singlet 2-nitro-4-fluorophenylnitrene, the quantum yield of intersystem crossing to the triplet state is expected to be very low. Consequently, the observation of the triplet 2-nitro-4-fluorophenylnitrene via time-resolved spectroscopy would be challenging.

Cycloaddition Chemistry of 2 Nitro 4 Fluoro Phenylazide

[3+2] Dipolar Cycloaddition Reactions

The primary mode of reaction for azides with unsaturated systems is the [3+2] dipolar cycloaddition, a powerful method for the construction of five-membered heterocyclic rings. For 2-Nitro-4-fluoro-phenylazide, this involves the 1,3-dipolar character of the azide (B81097) functional group reacting with a variety of dipolarophiles.

Reactivity with Alkynes

The reaction of azides with alkynes to form 1,2,3-triazoles is a cornerstone of click chemistry and represents the most studied cycloaddition pathway for azides.

In the absence of a catalyst, the reaction between an azide and an alkyne typically requires elevated temperatures to proceed at a reasonable rate. This thermal cycloaddition, often referred to as the Huisgen cycloaddition, generally leads to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The electron-withdrawing nature of the 2-nitro and 4-fluoro substituents on the phenyl ring of this compound is expected to lower the energy of the azide's Highest Occupied Molecular Orbital (HOMO), potentially affecting the reaction rate and regioselectivity compared to unsubstituted phenylazide.

Table 1: Hypothetical Uncatalyzed Thermal Cycloaddition of this compound with Phenylacetylene

EntryDipolarophileSolventTemperature (°C)Product(s)
1PhenylacetyleneToluene (B28343)100-1201-(2-Nitro-4-fluoro-phenyl)-4-phenyl-1H-1,2,3-triazole and 1-(2-Nitro-4-fluoro-phenyl)-5-phenyl-1H-1,2,3-triazole

Note: This table is illustrative and based on general principles of thermal azide-alkyne cycloadditions, as specific experimental data for this compound is not available.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. This reaction is a prime example of click chemistry, known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. It is anticipated that this compound would readily participate in CuAAC reactions with terminal alkynes.

Table 2: Predicted Copper(I)-Catalyzed Cycloaddition of this compound with a Terminal Alkyne

EntryAlkyneCatalyst SystemSolventProduct
1Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-(2-Nitro-4-fluoro-phenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole

Note: This table represents a predicted outcome based on the established mechanism of CuAAC.

Complementary to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. This method is particularly useful for the synthesis of the alternative triazole isomer that is not accessible through the copper-catalyzed pathway. This compound is expected to be a suitable substrate for this transformation.

Table 3: Anticipated Ruthenium-Catalyzed Cycloaddition of this compound with Phenylacetylene

EntryAlkyneCatalystSolventProduct
1PhenylacetyleneCp*RuCl(PPh₃)₂Toluene1-(2-Nitro-4-fluoro-phenyl)-5-phenyl-1H-1,2,3-triazole

Note: This table illustrates the expected product from a RuAAC reaction involving the target azide.

Reactivity with Alkenes (e.g., Norbornene, Enamines, Conjugated Nitroalkenes)

Azides can also undergo [3+2] cycloaddition reactions with alkenes to form triazoline rings, which can be unstable and may rearrange or eliminate dinitrogen to form aziridines or enamines. The reactivity is highly dependent on the nature of the alkene.

Norbornene: Due to its strained nature, norbornene is a highly reactive dipolarophile and is expected to react readily with this compound to form a stable triazoline adduct.

Enamines: The electron-rich nature of enamines makes them good partners for cycloaddition with electron-deficient azides. The reaction of this compound with an enamine would likely proceed to form a triazoline intermediate, which could then eliminate a secondary amine to yield a triazole.

Conjugated Nitroalkenes: The reaction with conjugated nitroalkenes is more complex. The electron-withdrawing nature of both the azide and the nitroalkene would likely require thermal conditions, and the regioselectivity would be governed by the electronic and steric factors of both reactants.

Reactivity with Arynes

Arynes, such as benzyne (B1209423), are highly reactive intermediates that can undergo [3+2] cycloaddition with azides to produce benzotriazoles. The reaction of this compound with benzyne would be expected to proceed rapidly to yield a substituted benzotriazole. The position of the substituents on the resulting product would depend on the regioselectivity of the cycloaddition.

Despite a comprehensive search for scientific literature, no research articles or data specifically detailing the cycloaddition chemistry of this compound could be located. Consequently, an article focusing on the regioselectivity, stereoselectivity, and the role of its specific substituents in cycloaddition pathways cannot be generated at this time due to the absence of available research findings on this particular compound.

General principles of cycloaddition chemistry suggest that the electronic properties of the nitro (-NO2) and fluoro (-F) substituents would likely influence the reactivity and selectivity of this compound. The strongly electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom would be expected to modulate the electronic characteristics of the azide and the aromatic ring, which in turn would affect its behavior in cycloaddition reactions. However, without specific experimental or computational studies on this molecule, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Further research, including the synthesis and reactivity studies of this compound, would be necessary to provide the data required to address the topics outlined in the user's request. At present, the cycloaddition chemistry of this specific compound remains an unexplored area in the chemical literature.

Decomposition Pathways and Stability of 2 Nitro 4 Fluoro Phenylazide

Thermal Decomposition Mechanisms

The thermal decomposition of aryl azides, including 2-Nitro-4-fluoro-phenylazide, is a process that typically results in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. The kinetics and mechanism of this decomposition are strongly influenced by the electronic and steric nature of the substituents on the aromatic ring.

There has been considerable discussion regarding whether the thermal decomposition of aryl azides is a stepwise or a concerted process. A stepwise mechanism involves the initial cleavage of the N-N₂ bond to form the nitrene and a molecule of nitrogen. In contrast, a concerted mechanism would involve simultaneous nitrogen extrusion and subsequent reaction of the nitrene, such as ring expansion or intramolecular cyclization, occurring in a single transition state. For many simple phenyl azides, the evidence points towards a stepwise mechanism where the nitrene is a discrete intermediate. datapdf.com However, for aryl azides with ortho-substituents capable of participating in the reaction, a more concerted, anchimerically assisted pathway can occur. In the case of this compound, the ortho-nitro group can interact with the azide (B81097) moiety, potentially lowering the activation energy for decomposition through a cyclic transition state. This interaction facilitates the extrusion of nitrogen, a phenomenon well-documented for o-nitrophenyl azides which often decompose at significantly lower temperatures than their meta or para isomers. datapdf.com For instance, the pyrolysis of o-nitrophenyl azide is known to lead to the formation of benzofuroxan (B160326). researchgate.net

Substituents on the aromatic ring have a profound effect on the thermal stability of phenyl azides. Electron-withdrawing groups, such as the nitro group, generally decrease the thermal stability, leading to decomposition at lower temperatures. This effect is particularly pronounced when the nitro group is in the ortho position, as it can directly participate in the decomposition process, as mentioned above. datapdf.comresearchgate.net The fluorine atom at the para position also influences stability. While fluorine is an electron-withdrawing group, its effect on the decomposition temperature is generally less dramatic than that of an ortho-nitro group. The table below provides a comparative view of the decomposition temperatures for various substituted phenyl azides, illustrating the impact of different substituents.

Table 1: Thermal Decomposition Onset Temperatures of Selected Phenyl Azides

Compound Name Substituents Decomposition Onset Temperature (°C)
Phenyl azide None ~140-180
4-Nitrophenyl azide 4-NO₂ Lower than phenyl azide
2-Nitrophenyl azide 2-NO₂ ~110-120
Pentafluorophenyl azide 2,3,4,5,6-F₅ Lower than phenyl azide
This compound 2-NO₂, 4-F Expected to be low due to ortho-NO₂

Note: The exact decomposition temperatures can vary depending on the experimental conditions, such as the heating rate and the physical state of the sample.

Photochemical Decomposition Mechanisms

Photochemical decomposition, initiated by the absorption of UV light, provides an alternative pathway for the decomposition of this compound, often proceeding under much milder conditions than thermal decomposition.

Upon absorption of UV radiation, aryl azides are promoted to an excited singlet state (S₁ or S₂). acs.org From this excited state, they undergo rapid and efficient extrusion of molecular nitrogen. acs.org This process is highly exothermic and leads to the formation of the corresponding singlet arylnitrene. acs.org The quantum yields for the photodecomposition of simple phenyl azides are typically in the range of 0.1-0.7. acs.org The presence of a nitro group can influence the photochemistry, with some studies suggesting that it may accelerate the intersystem crossing from the initially formed singlet nitrene to the triplet state. acs.orgsci-hub.se

The highly reactive singlet nitrene generated photochemically can undergo several reactions to form stable products. The specific pathways are influenced by the substituents on the phenyl ring and the reaction medium.

Intramolecular Reactions: In the absence of other reactive species, the singlet nitrene can undergo intramolecular reactions. For many phenylnitrenes, this involves ring expansion to a dehydroazepine. sci-hub.se However, the presence of ortho-fluoro substituents has been shown to retard this ring expansion, favoring other reaction pathways. nih.gov

Intermolecular Reactions: In the presence of suitable substrates, the singlet nitrene can undergo intermolecular reactions. A common reaction is C-H bond insertion. For example, photolysis of fluorinated aryl azides in hydrocarbon solvents like cyclohexane (B81311) or toluene (B28343) can yield C-H insertion products. researchgate.net The presence of ortho-fluoro substituents can enhance the yield of such insertion products compared to non-fluorinated analogues. acs.orgsci-hub.se

Reaction with Nucleophiles: The singlet nitrene can also be trapped by nucleophiles. For instance, in the presence of amines, N-H insertion products can be formed. researchgate.net

Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to the more stable triplet nitrene. The triplet nitrene has a different reactivity profile, often behaving like a diradical. The nitro group is thought to facilitate this intersystem crossing. acs.orgsci-hub.se The triplet nitrene can then abstract hydrogen atoms to form an aniline (B41778) derivative or participate in other radical-type reactions.

For this compound, the expected photochemical behavior would involve the initial formation of 2-nitro-4-fluorophenylnitrene. The presence of the ortho-nitro group and the para-fluoro group would then dictate the subsequent reaction pathways, with a competition between intramolecular cyclization (potentially leading to a benzofuroxan-type structure), intermolecular C-H or N-H insertion, and formation of 2-amino-5-fluoronitrobenzene via hydrogen abstraction by the triplet nitrene.

Table 2: Potential Photoproducts from the Decomposition of this compound

Reaction Pathway Intermediate Potential Stable Product(s)
Intramolecular Cyclization 2-Nitro-4-fluorophenylnitrene Fluorobenzofuroxan
Intermolecular C-H Insertion 2-Nitro-4-fluorophenylnitrene Substituted anilines (from reaction with solvent)
Hydrogen Abstraction Triplet 2-Nitro-4-fluorophenylnitrene 4-Fluoro-2-nitroaniline
Reaction with Nucleophiles 2-Nitro-4-fluorophenylnitrene N-substituted 4-fluoro-2-nitroanilines

Formation and Reactivity of Transient Intermediates in Decomposition

The decomposition of this compound, typically initiated by thermal or photolytic energy, proceeds through highly reactive transient intermediates. The nature and fate of these intermediates are profoundly influenced by the substituents on the phenyl ring, namely the ortho-nitro group and the para-fluoro group. The process begins with the extrusion of molecular nitrogen (N₂), a common feature of azide chemistry, leading to the formation of a high-energy phenylnitrene species or proceeding through a concerted cyclization pathway. aakash.ac.inwikipedia.orgnih.gov

Upon activation, the primary transient species formed is the corresponding 2-Nitro-4-fluoro-phenylnitrene . This nitrene, like other arylnitrenes, is an electron-deficient species with a nitrogen atom bearing only six valence electrons, making it highly electrophilic and reactive. wikipedia.org It can exist in two distinct electronic spin states: a singlet state and a triplet state. The singlet nitrene is typically the initial species formed and is characterized by paired non-bonding electrons. It can subsequently undergo intersystem crossing (ISC) to the more stable triplet ground state, which has two unpaired electrons. acs.org

The subsequent reactivity of these intermediates is dictated by a competition between two primary pathways: intramolecular cyclization driven by the ortho-nitro group and intermolecular reactions characteristic of arylnitrenes.

Intramolecular Cyclization Pathway

For aryl azides bearing an ortho-nitro group, the dominant thermal decomposition pathway is often an intramolecular cyclization that does not necessarily involve a discrete, free nitrene intermediate. ahievran.edu.tr In this mechanism, the terminal nitrogen of the azide group nucleophilically attacks the oxygen of the adjacent nitro group. This is followed by the elimination of N₂ and ring closure to form a five-membered furoxan ring.

This pathway has been well-documented for compounds like 2-nitroazidobenzene and 2,4-dinitroazidobenzene, which decompose at temperatures between 100-130°C to yield the corresponding benzofuroxan derivatives. ahievran.edu.tr For this compound, this would result in the formation of 5-fluorobenzofuroxan (also known as 5-fluoro-2,1,3-benzoxadiazole-1-oxide). This reaction is generally efficient and often outcompetes intermolecular reactions, especially under thermal conditions.

Nitrene-Mediated Intermolecular Reactions

While intramolecular cyclization is a major pathway, the formation of a discrete 2-Nitro-4-fluoro-phenylnitrene intermediate can occur, particularly under photolytic conditions. The reactivity of this nitrene is then influenced by its spin state and the electronic effects of the ring substituents.

Singlet Nitrene Reactivity: The initially formed singlet nitrene is highly reactive. A key reaction pathway for singlet arylnitrenes is C-H bond insertion. The presence of fluorine atoms on the phenyl ring has been shown to significantly enhance the efficiency of this reaction. For instance, photolysis of perfluorophenyl azides in substrates like cyclohexane results in high yields of C-H insertion products, whereas the non-fluorinated phenyl azide favors rearrangement. acs.org The fluorine atom in the para-position of 2-Nitro-4-fluoro-phenylnitrene would be expected to promote this reactivity.

Triplet Nitrene Reactivity: The nitro group is known to accelerate the rate of intersystem crossing from the singlet state to the more stable triplet state. acs.org Triplet nitrenes behave like diradicals and primarily react via hydrogen atom abstraction from the solvent or other molecules in the system. This abstraction process leads to the formation of an aminyl radical, which then abstracts another hydrogen atom to yield the corresponding aniline. In this case, the final product would be 2-Nitro-4-fluoro-aniline . This pathway generally results in lower yields of specific cross-linking or insertion products and more formation of the reduced aniline. acs.org

The table below summarizes the key research findings on the reactivity of substituted phenylnitrenes, providing context for the expected behavior of the 2-Nitro-4-fluoro-phenylnitrene intermediate.

Precursor AzideDecomposition ConditionPrimary IntermediateMajor Reaction PathwayObserved Product(s)Reference
2-NitroazidobenzeneThermal (Heating)Concerted Cyclization IntermediateIntramolecular CyclizationBenzofuroxan ahievran.edu.tr
Pentafluorophenyl azidePhotolysis in CyclohexaneSinglet PentafluorophenylnitreneC-H InsertionN-Cyclohexylpentafluoroaniline (57% yield) acs.org
4-Azido-2,3,5,6-tetrafluorobenzaldehydePhotolysis in TolueneSinglet NitreneC-H InsertionAniline and C-H Insertion Products acs.org
4-Nitro-2,3,5,6-tetrafluorophenyl azidePhotolysis in TolueneSinglet/Triplet NitreneIntersystem Crossing / H-AbstractionMore aniline, less C-H insertion compared to non-nitro analog acs.org

Computational and Theoretical Investigations of 2 Nitro 4 Fluoro Phenylazide

Quantum Chemical Calculations (e.g., DFT, MP2, CASSCF, MS-CASPT2)

Quantum chemical calculations are a cornerstone for predicting the molecular properties of phenylazides. Density Functional Theory (DFT) methods, particularly with functionals like B3LYP, are frequently employed for their balance of computational cost and accuracy in studying similar organic azides. nih.govdoaj.org For more complex phenomena like excited states and reaction pathways involving bond breaking, more advanced methods such as Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and Multistate CASPT2 (MS-CASPT2) are utilized to provide a more accurate description of the electronic structure. acs.orgrsc.org

The initial step in the computational study of 2-nitro-4-fluoro-phenylazide involves the optimization of its molecular geometry to find the lowest energy conformation. For aryl azides, the geometry of the azide (B81097) group is characteristically quasi-linear, and the bond angle between the first nitrogen and the phenyl ring carbon is approximately 120°, consistent with a trigonal planar geometry. wikipedia.org

In the case of this compound, a key aspect of the conformational analysis is the dihedral angle between the plane of the nitro group and the phenyl ring, as well as the orientation of the azide group relative to the ring. Steric hindrance between the ortho-nitro group and the azide group can lead to a non-planar arrangement, which in turn affects the molecule's electronic properties and stability. The optimized geometry would likely show the nitro group twisted out of the plane of the phenyl ring to minimize steric repulsion.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311+G(d,p))

ParameterPredicted Value
C1-N1 Bond Length~1.40 Å
N1-N2 Bond Length~1.25 Å
N2-N3 Bond Length~1.15 Å
C-F Bond Length~1.35 Å
C-N (nitro) Bond Length~1.48 Å
N-O (nitro) Bond Length~1.22 Å
C-C-N1-N2 Dihedral Angle~60-90°
C-C-N-O (nitro) Dihedral Angle~20-40°

Note: These are predicted values based on typical data for substituted phenylazides and have not been experimentally verified for this specific molecule.

The electronic structure of this compound is significantly influenced by its substituents. The nitro and fluoro groups are strongly electron-withdrawing, which lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.govresearchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com

A Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution across the molecule. mdpi.com The nitrogen atoms of the azide group, the oxygen atoms of the nitro group, and the fluorine atom are expected to carry partial negative charges, while the carbon atoms attached to these groups and the nitrogen of the nitro group will have partial positive charges. This charge distribution is critical for understanding the molecule's intermolecular interactions and reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Description
HOMO~ -8.5 to -9.5Primarily located on the azide and phenyl ring
LUMO~ -3.0 to -4.0Primarily located on the nitro group and phenyl ring
HOMO-LUMO Gap~ 5.5 to 6.5Indicates high electronic stability

Note: These values are estimations based on computational studies of nitrophenyl azides and are sensitive to the level of theory and basis set used.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, a primary reaction of interest is its thermal decomposition.

The thermal decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. acs.orgrsc.orgresearchgate.netacs.org Computational studies on similar molecules, such as ortho-nitrophenyl azide, have shown that this process can be modeled to calculate the activation energy barrier. acs.org For this compound, the reaction pathway would involve the breaking of the C-N and N-N bonds of the azide group. The presence of the ortho-nitro group can facilitate intramolecular reactions of the resulting nitrene, such as cyclization to form a benzofuroxan (B160326) derivative. The fluorine atom at the para position is expected to influence the reaction rate by modifying the electronic properties of the phenyl ring.

The nitrene intermediate formed upon decomposition can exist in either a singlet or a triplet electronic state. rsc.org The singlet nitrene is a closed-shell species with a pair of non-bonding electrons in the same orbital, making it zwitterionic and highly reactive in a concerted manner. The triplet nitrene is a diradical with two unpaired electrons in different orbitals and tends to react in a stepwise manner.

Computational methods like CASSCF and MS-CASPT2 are essential for accurately modeling the energetics of these spin states and the possibility of intersystem crossing between them. rsc.org The relative energies of the singlet and triplet nitrenes, and the energy barrier for their interconversion, are critical for predicting the final products of the decomposition. The substituents on the phenyl ring can influence the singlet-triplet energy gap. researchgate.net

Substituent Effects on Electronic Properties and Reactivity

The nitro and fluoro substituents on the phenyl ring have a profound effect on the electronic properties and reactivity of this compound. Both are electron-withdrawing groups that decrease the electron density of the phenyl ring.

The reactivity of aryl azides in reactions like 1,3-dipolar cycloadditions is sensitive to the electronic nature of the substituents. acs.org Electron-withdrawing groups generally increase the electrophilicity of the azide, which can enhance its reactivity towards electron-rich reaction partners. In the context of thermal decomposition, these substituents can also influence the stability of the azide and the subsequent reactivity of the nitrene intermediate. The Hammett equation is often used to quantify the effect of substituents on the reaction rates of aryl azides. acs.org

Furthermore, the ortho-nitro group introduces significant steric effects, which can influence both the ground-state conformation and the transition state geometries of reactions involving the azide group. umn.edu This steric hindrance can, for instance, affect the rate of cycloaddition reactions or direct the intramolecular cyclization of the intermediate nitrene.

Hammett-Taft Parameter Studies

The reactivity of substituted aromatic compounds can be quantitatively assessed using linear free-energy relationships, most notably the Hammett and Taft equations. These models parse the electronic influence of substituents into inductive/field and resonance effects, providing a framework for predicting reaction rates and equilibria.

The Hammett equation is a cornerstone in understanding substituent effects on the reactivity of aromatic compounds. chemrxiv.org It relates the logarithm of the ratio of the rate or equilibrium constant of a substituted reaction (k or K) to that of the unsubstituted reaction (k₀ or K₀) through the equation:

log(k/k₀) = σρ

Here, σ is the substituent constant, which depends on the nature and position of the substituent, and ρ is the reaction constant, which is characteristic of the reaction type. chemrxiv.org

For this compound, the electronic effects of the nitro (NO₂) and fluoro (F) groups are critical in determining its reactivity. The Hammett constants (σ) for these substituents in the para and meta positions provide a quantitative measure of their electron-withdrawing or -donating capabilities.

Substituentσ_meta (σ_m)σ_para (σ_p)
Nitro (NO₂)0.710.78
Fluoro (F)0.340.06

Table 1: Hammett Substituent Constants for Nitro and Fluoro Groups. pitt.edu

In this compound, the nitro group is in the ortho position and the fluoro group is in the para position relative to the azide group. While Hammett constants are typically defined for meta and para substituents to minimize steric effects, the strong electron-withdrawing nature of the nitro group, indicated by its large positive σ values, is expected to significantly influence the electronic properties of the phenyl ring and the azide moiety. The fluoro group at the para position has a less pronounced, yet still electron-withdrawing, inductive effect. The azide group itself can exhibit "chimeric" or "chameleonic" electronic behavior, acting as either a π-donor or an inductively withdrawing group depending on the electronic demands of the system. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. pku.edu.cnnih.govufv.brresearchgate.netnih.gov These models are built upon molecular descriptors, which are numerical representations of various aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

For a series of substituted phenyl azides, a QSAR model for reactivity (e.g., the rate of nitrene formation) could take the general form:

Reactivity = f(Descriptor₁, Descriptor₂, ...)

While a specific QSAR model for the reactivity of this compound is not documented in publicly available literature, studies on related nitroaromatic compounds and substituted phenyl derivatives provide a framework for what such a model might entail. researchgate.netuci.edu Descriptors relevant to the reactivity of aryl azides would likely include:

Topological Descriptors: Molecular connectivity indices and shape indices, which describe the size, shape, and branching of the molecule. pku.edu.cn

Quantum Chemical Descriptors: Calculated parameters such as atomic charges, bond orders, and electrostatic potentials.

A hypothetical QSAR study on a series of nitrophenyl azides, including this compound, would involve synthesizing a library of related compounds, measuring their reactivity, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. Such a model would be invaluable for designing novel photoaffinity labels or energetic materials with tailored reactivity.

Molecular Dynamics Simulations for Dynamic Processes

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing a detailed picture of dynamic processes such as chemical reactions and conformational changes.

Simulation of Photodissociation Dynamics

The primary photochemical reaction of aryl azides is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. MD simulations can trace the intricate details of this photodissociation process.

Upon absorption of UV light, this compound is promoted to an electronically excited state. MD simulations of the parent phenyl azide have shown that the molecule can rapidly move from the initially populated excited state to other electronic states, leading to the cleavage of the N-N₂ bond. science.gov The simulations reveal that this bond-breaking event is often accompanied by changes in the geometry of the azide group. science.gov

For this compound, the presence of the nitro and fluoro substituents would be expected to modulate the energies of the excited states and the topology of the potential energy surfaces. This, in turn, could influence the timescale and efficiency of the photodissociation process. Theoretical simulations of the photodissociation of cyanogen (B1215507) azide have shown that the nature of the initially excited state dictates the electronic state of the resulting nitrene product. pku.edu.cn A similar detailed computational study of this compound would be necessary to predict the precise dynamics and the nature of the initially formed 2-nitro-4-fluorophenylnitrene (singlet vs. triplet state).

Solvent Effects on Reaction Intermediates and Pathways

The polarity of the solvent can influence the rate of reactions involving charge separation or changes in dipole moment. rsc.orgmdpi.comnih.govresearchgate.net In the case of the reactions of this compound, the solvent can affect:

Stability of the Azide: The ground-state stability of the azide itself can be influenced by solvent interactions.

Photodissociation Dynamics: The energy levels of the excited states can be shifted by the solvent, potentially altering the photodissociation pathway and quantum yield.

Nitrene Intermediate: The highly reactive nitrene intermediate can be stabilized or destabilized by the solvent. Polar solvents might preferentially solvate a more polar singlet nitrene over a less polar triplet nitrene.

Reaction Pathways of the Nitrene: The subsequent reactions of the nitrene, such as insertion into C-H or O-H bonds, or ring expansion, can be significantly influenced by the nature of the solvent. For instance, studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) have shown that the solvent's hydrogen-bond donor properties can play a crucial role in the reaction mechanism. pku.edu.cnresearchgate.net

MD simulations incorporating explicit solvent molecules can provide a detailed picture of the solvent shell around the solute and how it reorganizes during the course of a reaction. By running simulations in different solvents, it is possible to build a comprehensive understanding of how the medium directs the chemical fate of this compound and its reactive intermediates.

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